2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 2-Fluoro-4-methyl-5-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The general reaction scheme is as follows:
2-Fluoro-4-methyl-5-nitrophenol+Trifluoromethanesulfonic anhydride→2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Reduction: The major product is 2-Fluoro-4-methyl-5-aminophenyl trifluoromethanesulphonate.
Oxidation: Products include 2-Fluoro-4-carboxy-5-nitrophenyl trifluoromethanesulphonate and other oxidized derivatives.
Scientific Research Applications
2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate involves its reactivity with nucleophiles and electrophiles. The trifluoromethanesulphonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitro group can participate in redox reactions, altering the electronic properties of the compound and influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-5-nitrophenol
- 2-Fluoro-4-methyl-5-nitrophenyl methanesulphonate
- 2-Fluoro-4-methyl-5-nitrophenyl toluenesulphonate
Uniqueness
2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which is a superior leaving group compared to methanesulphonate and toluenesulphonate. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2-fluoro-4-methyl-5-nitrophenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO5S/c1-4-2-5(9)7(3-6(4)13(14)15)18-19(16,17)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQGIOUVLGMFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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